3,3,7-Trimethyl-3H-indole
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Overview
Description
3,3,7-Trimethyl-3H-indole, also known as 2,3,3-Trimethylindolenine, is a heterocyclic organic compound with the molecular formula C11H13N. It is a derivative of indole, characterized by the presence of three methyl groups at positions 2, 3, and 3 on the indole ring. This compound is commonly used as a reactant in organic synthesis reactions and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,7-Trimethyl-3H-indole typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. For this compound, the starting materials are often 3-methyl-2-butanone and phenylhydrazine .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale Fischer indole synthesis. The reaction is carried out in a controlled environment with optimized temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3,3,7-Trimethyl-3H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions occur at the indole ring, particularly at the nitrogen atom
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are employed
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated indoles and other substituted products
Scientific Research Applications
3,3,7-Trimethyl-3H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3,3,7-Trimethyl-3H-indole involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also participates in electrophilic substitution reactions, where it donates electrons to electrophiles. These interactions are crucial in its role as a reactant in organic synthesis and its biological activities .
Comparison with Similar Compounds
- 2,3,3-Trimethylindolenine
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 1,3,3-Trimethyl-2-methyleneindoline
- 1,1,2-Trimethylbenz[e]indole
Comparison: 3,3,7-Trimethyl-3H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it exhibits different reactivity in electrophilic substitution and redox reactions, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C11H13N |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3,3,7-trimethylindole |
InChI |
InChI=1S/C11H13N/c1-8-5-4-6-9-10(8)12-7-11(9,2)3/h4-7H,1-3H3 |
InChI Key |
NKMWTEMWPMFMII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C=N2)(C)C |
Origin of Product |
United States |
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